Hexadecyltrimethylammonium chloride

Overview

Description

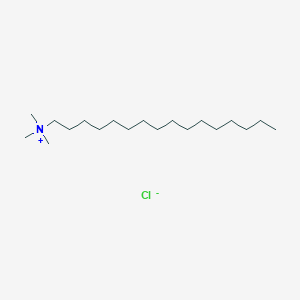

Hexadecyltrimethylammonium chloride (CTAC) is a cationic surfactant with the chemical formula C₁₉H₄₂N⁺Cl⁻. It features a hexadecyl (C16) hydrophobic tail and a trimethylammonium hydrophilic head group. CTAC is widely used in micellar catalysis, nanoparticle synthesis, hydrogel formulations, and environmental remediation due to its ability to lower surface tension and form stable micellar structures . Its applications span analytical chemistry (e.g., fluorescence assays for thiol detection) and nanotechnology (e.g., synthesis of gold nanorods and core-shell particles) . CTAC's biodegradability by specific bacterial strains, such as Pseudomonas nitroreducens B1, further enhances its utility in sustainable processes .

Preparation Methods

Hexadecyltrimethylammonium chloride can be synthesized through several methods. One common synthetic route involves the reaction of hexadecylamine with methyl chloride in the presence of a solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production often involves the use of large-scale reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

Decomposition and Thermal Reactivity

HTAC exhibits thermal instability under specific conditions. When heated to decomposition temperatures (~750°F), it emits toxic fumes including hydrogen chloride (HCl) , nitrogen oxides (NOₓ) , and carbon oxides (CO/CO₂) . Key thermal properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 70°C | |

| Decomposition Temperature | ~750°F (USCG data) | |

| Vapor Pressure | 2.8×10⁻¹⁰ mm Hg (estimated) |

HTAC does not hydrolyze in environmental conditions due to the absence of hydrolyzable functional groups but reacts with atmospheric hydroxyl radicals at a rate constant of 3.4×10⁻¹¹ cm³/molecule-sec , leading to an atmospheric half-life of ~11 hours .

Materials Science

-

Templates mesoporous silica structures when combined with sodium silicate, producing rod-like morphologies .

-

Used in polymethylsilsesquioxane aerogel (PMSQ) synthesis via hydrolysis of methyltrimethoxysilane .

Environmental Degradation Pathways

HTAC undergoes biodegradation and photodegradation under environmental conditions:

| Degradation Type | Half-Life/Degradation Rate | Source |

|---|---|---|

| Microbial (Ohio River) | 3.1 days at 20°C, pH 6.9 | |

| Sturm Test (aerobic) | 84% degradation in 13 days | |

| Atmospheric OH Radicals | 11-hour half-life |

Bioconcentration potential is moderate (BCF = 71), driven by its log Kow of 3.23 .

Incompatibility-Driven Reactions

HTAC reacts hazardously with:

These reactions often produce toxic gases (e.g., HCl) and necessitate strict handling protocols .

Surface Activity and Colloidal Interactions

As a surfactant, HTAC forms micelles critical in solubilization processes . Its critical micelle concentration (CMC) and aggregation behavior depend on counterion interactions and temperature, though specific CMC values require contextual experimental data .

This synthesis of HTAC’s reactivity highlights its dual role as a synthetic tool and environmental actor, necessitating careful handling in industrial and research settings.

Scientific Research Applications

Biochemical Research Applications

1.1 Membrane Protein Studies

Hexadecyltrimethylammonium chloride is widely used in biochemical research for its ability to mimic cellular environments. It integrates into phospholipid bilayers, modulating membrane fluidity and permeability. This property is crucial for isolating and stabilizing membrane proteins, allowing researchers to study their functions outside of cellular contexts .

1.2 Nucleic Acid Research

In nucleic acid research, this compound facilitates the formation of micellar complexes with DNA. This characteristic is vital for protecting DNA during manipulation and enhances gene delivery methods . Its role as a solubilizing agent helps maintain the functionality of biomolecules in various experimental setups.

Antimicrobial Applications

This compound exhibits significant antimicrobial properties due to its ability to disrupt microbial membranes through electrostatic interactions with negatively charged components of bacterial cells. This makes it a valuable compound in antimicrobial efficacy assays . Research has shown that certain strains of bacteria can utilize this compound as a carbon and energy source, indicating its potential role in bioremediation efforts .

Material Science Applications

3.1 Synthesis of Hybrid Aerogels

In material science, this compound is utilized in the synthesis of organic-inorganic hybrid aerogels. These materials are created using a modified sol-gel process that incorporates the surfactant to enhance hydrophilicity and prevent phase separation during gel formation . The resultant aerogels exhibit unusual flexibility and transparency, making them suitable for various applications in insulation and filtration technologies.

3.2 Coagulation and Conditioning Agents

This compound serves as a coagulant in the production of antibiotics and as a conditioning agent in hair care products. Its surfactant properties allow it to function effectively as a softener and conditioner in textile processing as well .

Safety and Environmental Considerations

While this compound has numerous beneficial applications, it also poses certain health risks. It is classified as harmful if swallowed or if it comes into contact with skin, causing severe irritation and potential damage to eyes . Furthermore, it is very toxic to aquatic life, necessitating careful handling and disposal practices to mitigate environmental impacts.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Biochemical Research | Membrane protein isolation; DNA complex formation | Enhances protein stability; protects DNA |

| Antimicrobial Research | Efficacy assays; bioremediation | Disrupts microbial membranes |

| Material Science | Hybrid aerogel synthesis; textile conditioning | Improves material properties; prevents phase separation |

| Safety Considerations | Toxicity profiles; environmental impact | Requires careful handling |

Mechanism of Action

The mechanism of action of hexadecyltrimethylammonium chloride involves its interaction with cell membranes. The cationic nature of the compound allows it to bind to negatively charged sites on the cell membrane, leading to disruption of the membrane structure and eventual cell lysis . This property is particularly useful in its application as an antimicrobial agent.

Comparison with Similar Compounds

Structural and Functional Analogues

CTAC belongs to the quaternary ammonium compound (QAC) family. Key analogues include:

- Hexadecyltrimethylammonium Bromide (CTAB) : Differs only in the counterion (Br⁻ vs. Cl⁻).

- Hexadecylpyridinium Chloride (CPC) : Substitutes the trimethylammonium head with a pyridinium group.

- Shorter-Chain QACs : e.g., Benzyldimethyltetradecylammonium chloride (BAC-C14), with a C14 tail.

Table 1: Comparative Properties of CTAC and Analogues

Counterion Effects: CTAC vs. CTAB

- Micellar Stability : CTAB’s bromide ion confers slightly lower CMC and enhanced micelle stability compared to CTAC’s chloride, attributed to bromide’s higher polarizability .

- Thermodynamic Behavior : In differential scanning calorimetry (DSC), both CTAC and CTAB exhibit enthalpy shifts in urea solutions, but CTAB’s extremum in δCp occurs at lower temperatures .

- Nanoparticle Synthesis: CTAB is preferred for gold nanorods due to stronger binding of Br⁻ to Au(100) facets, while CTAC is used for Cu₂O@Au core-shell structures to modulate crystal growth .

Head Group Influence: CTAC vs. CPC

- Hydrogel Formation : CTAC and CTAB form hydrogels with entangled fiber-like structures, whereas CPC produces hydrogels with thicker fibers and altered mechanical properties due to π-π interactions from the pyridinium group .

- Antimicrobial Activity : CPC exhibits stronger biocidal effects owing to its aromatic head, which disrupts microbial membranes more effectively than trimethylammonium heads .

Chain Length Variations: CTAC vs. Shorter-Chain QACs

- Micellar Catalysis : CTAC’s C16 tail enables higher micellar aggregation numbers and slower solute exchange rates compared to BAC-C14 (C14 tail), enhancing catalytic efficiency in reactions like nitro group substitution .

- Environmental Adsorption : CTAC-modified montmorillonite shows superior Pb(II) adsorption capacity (89.2 mg/g) compared to shorter-chain QACs due to denser surfactant packing .

Research Findings and Implications

- Biodegradation Pathways : Pseudomonas strain B1 metabolizes CTAC’s alkyl chain via β-oxidation, releasing trimethylamine . Similar pathways for CTAB remain unconfirmed.

- Micellar Catalysis: CTAC accelerates thiol-substitution reactions by 10⁶-fold at low pH, outperforming non-ionic surfactants .

- Environmental Remediation : CTAC-functionalized zeolites achieve >90% removal of NSAIDs, surpassing benzalkonium chloride and Arquad® surfactants in efficiency .

Biological Activity

Hexadecyltrimethylammonium chloride (HTAC), a cationic surfactant, is widely studied for its biological activity due to its unique chemical structure and properties. This article delves into its mechanisms of action, biological effects, and applications in various research fields.

HTAC is characterized by a long hydrophobic alkyl chain (hexadecyl) and a positively charged quaternary ammonium group. This structure allows HTAC to interact with biological membranes, making it a valuable tool in biochemical research.

- Molecular Formula : C₁₆H₃₃ClN

- Molecular Weight : 320.00 g/mol

- Melting Point : 232-237 °C

- Density : 0.887 - 0.892 g/cm³ at 20 °C

HTAC's biological activity primarily stems from its ability to disrupt cellular membranes. It integrates into phospholipid bilayers, altering membrane fluidity and permeability. This property is crucial for:

- Membrane Protein Isolation : HTAC stabilizes proteins outside their native environments, facilitating studies on protein functionality.

- Gene Delivery : It forms micellar complexes with nucleic acids, enhancing their stability during manipulation and delivery into cells.

Antimicrobial Activity

HTAC exhibits significant antimicrobial properties against various microorganisms, including bacteria and fungi. Its mechanism involves:

- Disruption of Membrane Integrity : The positive charge of HTAC interacts electrostatically with the negatively charged components of microbial membranes, leading to cell lysis.

- Case Study : A study demonstrated that HTAC effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent in clinical settings .

Cytotoxicity

While HTAC is effective against pathogens, it also poses cytotoxic risks to mammalian cells. Research indicates that:

- Concentration-Dependent Toxicity : At higher concentrations, HTAC can induce hemolysis in erythrocytes and cytotoxicity in various cell lines.

- Safety Assessments : Studies show that concentrations above 0.25% may lead to significant irritation or toxicity in dermal applications .

Applications in Research

HTAC's unique properties make it suitable for various applications:

-

Biochemical Research :

- Used as a solubilizing agent for membrane proteins.

- Facilitates studies on membrane dynamics and interactions.

- Nanotechnology :

-

Pharmaceutical Formulations :

- Investigated for its role in drug delivery systems, particularly for encapsulating hydrophobic drugs.

Summary of Research Findings

The following table summarizes key research findings regarding HTAC:

| Study | Focus | Findings |

|---|---|---|

| Bartnik & Wingen (1979) | Metabolism | Identified metabolic pathways in rats; low tissue accumulation post-administration. |

| Isoma & Paatero (1981) | Hemolytic Activity | Demonstrated concentration-dependent hemolysis in erythrocytes; significant adsorption to cell membranes. |

| Oblak et al. (2016) | Antimicrobial Efficacy | Showed effective inhibition against E. coli and S. aureus; highlighted membrane disruption as the primary mechanism. |

Q & A

Basic Research Questions

Q. What key physicochemical properties of CTAC influence its applications in scientific research?

CTAC is a cationic surfactant with a hydrophobic hexadecyl chain and a positively charged quaternary ammonium head. This amphiphilic structure enables micelle formation, electrostatic interactions with negatively charged biomolecules (e.g., proteins, nucleic acids), and stabilization of nanomaterials. Its critical micelle concentration (CMC) and counterion-dependent self-assembly (e.g., chloride vs. bromide) are critical for tuning micelle size and interfacial adsorption .

Methodological Insight :

- Determine CMC using conductivity or surface tension measurements.

- Characterize micelle morphology via dynamic light scattering (DLS) or cryo-electron microscopy.

Q. How does CTAC exert antimicrobial activity, and why is it more effective against gram-positive bacteria?

CTAC disrupts microbial membranes by binding to negatively charged phospholipids in bacterial cell walls. Gram-positive bacteria, with thicker peptidoglycan layers and higher anionic teichoic acid content, are more susceptible due to stronger electrostatic interactions. Gram-negative bacteria, with outer membranes containing lipopolysaccharides, show reduced sensitivity unless CTAC concentrations exceed typical CMC values .

Methodological Insight :

- Assess antimicrobial efficacy via minimum inhibitory concentration (MIC) assays.

- Use fluorescence microscopy with membrane integrity probes (e.g., propidium iodide) to visualize membrane disruption.

Advanced Research Questions

Q. How do counterion choices (e.g., chloride vs. bromide) affect CTAC's adsorption and self-assembly on silica surfaces?

Counterions modulate CTAC’s binding affinity to silica. Chloride ions (weaker binding) result in adsorbed surfactant layers with circular micelles, while bromide ions (stronger binding) promote wormlike micelles. Above the CMC, bromide increases surface excess concentration by ~60% compared to chloride. Ionic strength adjustments (e.g., adding KCl/KBr) further enhance adsorption .

Methodological Insight :

- Use optical reflectometry and atomic force microscopy (AFM) to study adsorption kinetics and layer structure.

- Compare adsorption isotherms under varying ionic strengths.

Q. What role does CTAC play in controlling the morphology of chiral gold nanoparticles?

CTAC stabilizes gold nanoparticle precursors during seed-mediated growth, influencing helicoid or cuboid morphologies. Its interaction with co-surfactants (e.g., sodium oleate) and reducing agents (e.g., ascorbic acid) dictates facet-selective growth, enabling precise control over optical properties like circular dichroism .

Methodological Insight :

- Synthesize nanoparticles via sequential reduction steps, varying CTAC concentration and reaction temperature.

- Characterize chirality using UV-Vis spectroscopy and transmission electron microscopy (TEM).

Q. How does microbial degradation of CTAC by Pseudomonas spp. impact its long-term applications?

Pseudomonas strain B1 metabolizes CTAC’s alkyl chain via β-oxidation, releasing trimethylamine. This degradation pathway reduces CTAC’s efficacy in prolonged applications (e.g., antimicrobial coatings). Researchers must account for environmental persistence by testing biodegradation rates in simulated wastewater systems .

Methodological Insight :

- Conduct simultaneous adaptation studies with radiolabeled CTAC to track metabolic pathways.

- Measure trimethylamine production via gas chromatography-mass spectrometry (GC-MS).

Q. What experimental parameters optimize CTAC’s use in montmorillonite clay modification for heavy metal adsorption?

CTAC-loading ratio, pH, and interlayer cation exchange determine montmorillonite’s lead (Pb²⁺) adsorption capacity. Optimal conditions (e.g., pH 6.0, CTAC:clay ratio of 1.5:1) enhance hydrophobicity and ion-exchange sites, achieving >90% Pb²⁺ removal .

Methodological Insight :

- Characterize modified clays using X-ray diffraction (XRD) and Brunauer-Emmett-Teller (BET) surface area analysis.

- Perform batch adsorption experiments with ICP-MS for metal quantification.

Q. How do contradictory data on CTAC’s antimicrobial efficacy arise in gram-negative bacteria studies?

Discrepancies stem from variations in bacterial strain resistance, CTAC purity, and experimental conditions (e.g., presence of organic matter or competing ions). For example, E. coli strains with modified lipopolysaccharide structures show reduced susceptibility .

Methodological Insight :

- Standardize assays using CLSI guidelines and include positive/negative controls.

- Test CTAC in biofilm models to assess real-world efficacy.

Q. What safety protocols are critical for handling CTAC in laboratory settings?

Properties

IUPAC Name |

hexadecyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWHHFRSBJGXCM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42N.Cl, C19H42ClN | |

| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6899-10-1 (Parent) | |

| Record name | Trimethylhexadecylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6026901 | |

| Record name | Hexadecyl trimethyl ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexadecyltrimethylammonium chloride appears as colorless to pale yellow liquid with an odor of rubbing alcohol. Floats or sinks in water. (USCG, 1999), Liquid, Solution: Clear to pale yellow liquid; [HSDB] White powder; [MSDSonline] | |

| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylhexadecylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

180 °F at 760 mmHg (isopropyl alcohol) (USCG, 1999) | |

| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

69 °F (USCG, 1999) | |

| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Water solubility: 440 mg/l at 30 °C | |

| Record name | TRIMETHYLHEXADECYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5553 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9 at 77 °F (approx.) (USCG, 1999) - Less dense than water; will float | |

| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

112-02-7, 68002-63-1 | |

| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexadecyltrimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylhexadecylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternary ammonium compounds, C14-18-alkyltrimethyl, chlorides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecyl trimethyl ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cetrimonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, C14-18-alkyltrimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, C14-18-alkyltrimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETRIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC9PE95IBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYLHEXADECYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5553 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.